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Compound of Interest

Compound Name: 2-Ethyl-4-methyl-1,3-dioxolane

Cat. No.: B3021168

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methyl-
1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass
spectrometry fragmentation pattern of 2-Ethyl-4-methyl-1,3-dioxolane (CAS: 4359-46-0). As a
member of the 1,3-dioxolane class of cyclic acetals, this compound is significant in various
fields, including its role as a byproduct in resin manufacturing and its notable impact as a
potent odorant in water supplies.[1][2] Understanding its mass spectral fragmentation is critical
for its unambiguous identification in complex matrices. This document delineates the principal
fragmentation pathways, including alpha-cleavages and ring fissions, supported by mechanistic
explanations and illustrative diagrams. A validated experimental protocol for acquiring mass
spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for
researchers and analytical scientists.

Molecular Characteristics and lonization

2-Ethyl-4-methyl-1,3-dioxolane is a cyclic acetal with the molecular formula CeH1202 and a
molecular weight of 116.16 g/mol .[3][4] The structure contains two stereocenters at the C2 and
C4 positions, leading to the existence of cis and trans diastereomers.[3]
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Property Value Reference
Molecular Formula CeH1202 [5]
Molecular Weight 116.16 g/mol [4]
CAS Number 4359-46-0 [5]
IUPAC Name 2-ethyl-4-methyl-1,3-dioxolane  [4]

Under standard 70 eV electron ionization (El) conditions, the molecule undergoes the removal
of a single electron, typically from one of the non-bonding oxygen lone pairs, to form the
molecular ion ([M]e+) at a mass-to-charge ratio (m/z) of 116.[3][6]

M+e~ - [M]s+ + 2e~

While the molecular ion is observable, its energetic instability leads to subsequent
fragmentation, generating a characteristic pattern of daughter ions that provides definitive
structural information.

Core Fragmentation Pathways

The fragmentation of the 2-Ethyl-4-methyl-1,3-dioxolane molecular ion is governed by the
stability of the resulting carbocations and neutral radicals. The primary fragmentation
mechanisms for cyclic acetals are charge-site initiated alpha-cleavages and ring cleavage
reactions.[7][8]

Pathway I: Alpha-Cleavage at C2 - Loss of the Ethyl
Group

The most significant fragmentation pathway is initiated by the cleavage of the C2-substituent
bond, which is alpha to the charged oxygen atom. The loss of the ethyl radical («CzHs, 29 Da)
is a highly favored process as it results in a stable, resonance-stabilized oxonium ion at m/z 87.
[9] This fragment is often the base peak or one of the most abundant ions in the spectrum.

Caption: Pathway I: a-cleavage at C2 leading to the m/z 87 ion.
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Pathway II: Alpha-Cleavage at C4 - Loss of the Methyl
Group

A secondary alpha-cleavage event involves the loss of the methyl radical («CHs, 15 Da) from
the C4 position. This fragmentation yields a resonance-stabilized cation at m/z 101. While
mechanistically sound, this pathway typically results in a less abundant ion compared to the
loss of the larger ethyl substituent from C2, a principle guided by the relative stability of the
expelled radicals (ethyl radical is more stable than methyl radical).[10]

Caption: Pathway II: a-cleavage at C4 leading to the m/z 101 ion.

Other Significant Fragmentations

The mass spectrum of 2-Ethyl-4-methyl-1,3-dioxolane, available via the NIST Mass
Spectrometry Data Center, confirms the presence of several other key fragments resulting from
more complex ring cleavages and rearrangements.[5]

e m/z 73: This ion likely corresponds to the [C3Hs0O2]* fragment, formed through a ring
cleavage mechanism.

e m/z 57: This peak is characteristic of an ethyl ketone fragment, [CHsCH2CO]*, which can be
formed via ring opening followed by rearrangement.

e m/z 45: A prominent peak often corresponding to the [C2HsO]* ion, potentially formed by
cleavage of the C4-C5 bond and subsequent rearrangement.

e m/z 43: While more characteristic of acetals with methyl groups at C2, this peak,
corresponding to the acetyl cation [CH3CO]*, can still appear from complex rearrangements.

[9]

e m/z 29: This peak corresponds to the ethyl cation [C2Hs]*, a common fragment from
molecules containing an ethyl group.

Summary of Fragmentation Data

The following table summarizes the principal ions observed in the electron ionization mass
spectrum of 2-Ethyl-4-methyl-1,3-dioxolane.
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Proposed lon .
m/z Proposed Origin
Structure/Formula

116 [CeH1202]e+ Molecular lon [M]e+

a-cleavage at C4, loss of

101 [M - CH3]* i
methyl radical
a-cleavage at C2, loss of ethyl
87 [M - C2Hs]* _
radical
73 [C3Hs02]* Dioxolane ring fragment
Ethyl ketone fragment,
57 [C3Hs0]*
[CH3CH2CO]*
45 [C2Hs0]" Ring cleavage fragment
29 [C2Hs]* Ethyl cation

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the analysis of 2-Ethyl-4-methyl-1,3-
dioxolane using a standard gas chromatography-mass spectrometry system.

Objective: To separate 2-Ethyl-4-methyl-1,3-dioxolane from a sample matrix and obtain a
high-quality electron ionization mass spectrum for identification.

1. Sample Preparation: 1.1. Prepare a stock solution of 2-Ethyl-4-methyl-1,3-dioxolane at 1
mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Prepare a
working standard by diluting the stock solution to a final concentration of approximately 1-10
pug/mL in the same solvent.

2. Gas Chromatography (GC) Conditions:

Injection Volume: 1 pL

Injector Port: Split/Splitless (operated in split mode, 50:1 ratio)

Injector Temperature: 250°C

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
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e GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25
pm film thickness) is recommended.

e Oven Temperature Program:

« Initial Temperature: 40°C, hold for 2 minutes.

e Ramp: Increase to 200°C at a rate of 10°C/min.

» Final Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

« lonization Mode: Electron lonization (EI)

e Electron Energy: 70 eV

e lon Source Temperature: 230°C

e Quadrupole Temperature: 150°C

o Transfer Line Temperature: 280°C

e Solvent Delay: 3 minutes (to protect the filament from the solvent front).
e Scan Range: m/z 25 - 200

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to 2-Ethyl-4-methyl-
1,3-dioxolane in the Total lon Chromatogram (TIC). 4.2. Extract the mass spectrum from the
apex of the target peak. 4.3. Compare the acquired spectrum against a reference library (e.g.,
NIST) for confirmation.[5] 4.4. Analyze the fragmentation pattern to confirm the presence of key
ions (m/z 116, 101, 87, 73, 57, 45, 29) as described in this guide.

Conclusion

The mass spectral fragmentation of 2-Ethyl-4-methyl-1,3-dioxolane is characterized by
predictable and structurally informative pathways. The dominant cleavages occur alpha to the
ring oxygens, leading to the highly abundant [M-CzHs]* ion at m/z 87 and the less abundant [M-
CHs]* ion at m/z 101. Additional fragments arising from ring fissions and rearrangements
provide further confirmation of the dioxolane core structure. The methodologies and data
presented herein serve as an authoritative resource for the confident identification and
characterization of this compound in complex analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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